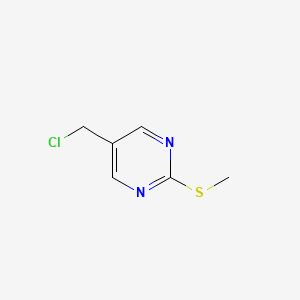

5-(Chloromethyl)-2-(methylthio)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-2-methylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2S/c1-10-6-8-3-5(2-7)4-9-6/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKYCJRBHZIQBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=N1)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 5 Chloromethyl 2 Methylthio Pyrimidine

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group at the 5-position of the pyrimidine (B1678525) ring serves as an electrophilic center, readily undergoing SN2 reactions with a variety of nucleophiles. The chlorine atom, being a good leaving group, is displaced by an incoming nucleophile, leading to the formation of a new covalent bond at the methylene (B1212753) carbon.

The reaction of 5-(chloromethyl)-2-(methylthio)pyrimidine with oxygen-centered nucleophiles, such as alcohols and phenols, results in the formation of ether linkages. While direct studies on this specific pyrimidine are limited, the reactivity is analogous to similar halogenated pyrimidine derivatives. For instance, the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium phenoxide leads to the displacement of the chloro group to form the corresponding phenoxy derivative rsc.org. This demonstrates the susceptibility of chloro-substituted pyrimidines to attack by phenoxides.

In a typical reaction, an alcohol or phenol is first deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to generate the more nucleophilic alkoxide or phenoxide ion. This ion then attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming the corresponding 5-(alkoxymethyl)- or 5-(phenoxymethyl)-2-(methylthio)pyrimidine.

Table 1: Representative Nucleophilic Substitution Reactions with O-Nucleophiles

| Nucleophile | Reagent/Conditions | Product Type |

|---|---|---|

| Phenol | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 5-(Phenoxymethyl)-2-(methylthio)pyrimidine |

| Methanol | Base (e.g., NaH), Solvent (e.g., THF) | 5-(Methoxymethyl)-2-(methylthio)pyrimidine |

These reactions are fundamental for introducing ether functionalities, which can significantly alter the steric and electronic properties of the parent molecule.

The chloromethyl group readily reacts with a wide range of nitrogen-centered nucleophiles, including primary and secondary amines, as well as heterocyclic compounds like azoles. These nucleophilic substitution reactions are a key method for creating new carbon-nitrogen bonds. The reaction typically proceeds by the direct attack of the nitrogen nucleophile on the chloromethyl carbon, displacing the chloride ion.

This reactivity is a general feature of pyrimidines bearing a chloromethyl group. For example, similar compounds are known to undergo substitution with amines to form various derivatives. The reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with dimethylamine results in the formation of the corresponding dimethylamino product rsc.org. This highlights the general applicability of this transformation. The reaction conditions often involve a base to neutralize the HCl formed during the reaction, or the amine reactant itself is used in excess.

Table 2: Examples of Reactions with N-Nucleophiles

| Nucleophile | Product |

|---|---|

| Methylamine | 5-((Methylamino)methyl)-2-(methylthio)pyrimidine |

| Diethylamine | 5-((Diethylamino)methyl)-2-(methylthio)pyrimidine |

| Imidazole | 5-(1H-Imidazol-1-ylmethyl)-2-(methylthio)pyrimidine |

These reactions are crucial for the synthesis of derivatives with potential applications in medicinal and agricultural chemistry.

Sulfur-centered nucleophiles, particularly thiols (mercaptans), are highly effective in displacing the chloride from the chloromethyl group. Thiolate anions, generated by treating a thiol with a base, are excellent nucleophiles and readily participate in SN2 reactions nih.gov. This leads to the formation of a thioether linkage at the 5-position.

The reaction of a related compound, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, with sodium thiophenoxide demonstrates this reactivity, yielding the corresponding substitution product where the chloride is replaced by the thiophenoxy group rsc.org. This indicates that this compound will analogously react with various thiols in the presence of a base to afford 5-((alkylthio)methyl)- or 5-((arylthio)methyl)-2-(methylthio)pyrimidine derivatives.

Table 3: Examples of Reactions with S-Nucleophiles

| Nucleophile | Reagent/Conditions | Product Type |

|---|---|---|

| Ethanethiol | Base (e.g., NaH), Solvent (e.g., THF) | 5-((Ethylthio)methyl)-2-(methylthio)pyrimidine |

| Thiophenol | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | 5-((Phenylthio)methyl)-2-(methylthio)pyrimidine |

This pathway provides a straightforward method for introducing diverse sulfur-containing functionalities onto the pyrimidine scaffold.

Transformations Involving the Methylthio Group

The 2-methylthio group is another key functional handle on the pyrimidine ring. While it is relatively stable, it can be chemically transformed, primarily through oxidation, which significantly alters its reactivity and allows for its subsequent displacement.

The sulfur atom of the methylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation is a common strategy in the modification of methylthio-substituted heterocycles. The oxidation state of the sulfur significantly influences the electronic properties of the pyrimidine ring, making it more electron-deficient.

Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and potassium peroxymonosulfate (Oxone®) nih.gov. The extent of oxidation can often be controlled by the stoichiometry of the oxidant and the reaction conditions. The use of one equivalent of an oxidant like m-CPBA at low temperatures typically favors the formation of the sulfoxide, whereas using two or more equivalents leads to the sulfone. A specific method for the oxidation of the related 5-chloro-2-(methylthio)-pyrimidine to 5-chloro-2-(methylsulfonyl)-pyrimidine utilizes 50% aqueous hydrogen peroxide with sodium tungstate dihydrate as a catalyst, achieving a high yield nih.gov.

Table 4: Oxidation of the Methylthio Group

| Product | Oxidizing Agent | Typical Conditions |

|---|---|---|

| 5-(Chloromethyl)-2-(methylsulfinyl)pyrimidine | m-CPBA (1 equiv.) | CH₂Cl₂, 0°C |

| 5-(Chloromethyl)-2-(methylsulfonyl)pyrimidine | m-CPBA (≥2 equiv.) | CH₂Cl₂, room temp. |

The resulting sulfoxides and, particularly, sulfones are valuable intermediates for further synthetic manipulations.

The 2-methylthio group itself is generally a poor leaving group for nucleophilic aromatic substitution (SNAr). However, upon oxidation to the methylsulfinyl or, more effectively, the methylsulfonyl group, it is converted into an excellent leaving group. The strong electron-withdrawing nature of the sulfonyl group activates the C2 position of the pyrimidine ring towards nucleophilic attack.

This strategy is widely employed in the synthesis of polysubstituted pyrimidines. After oxidation, the 2-methylsulfonyl group can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. For example, 2-methylsulfonylpyrimidine is known to react rapidly with cysteine derivatives, highlighting its high reactivity towards nucleophiles nih.govacs.org. Similarly, the displacement of the sulfone group in 8-chloro-6-methyl-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine by anilines (in the form of their formamides) using bases like NaH or Cs₂CO₃ is a key step in the synthesis of more complex derivatives nih.govacs.org. This demonstrates that the 2-methylsulfonyl group is readily displaced by N-nucleophiles.

Therefore, a common synthetic sequence involves the oxidation of this compound to 5-(chloromethyl)-2-(methylsulfonyl)pyrimidine, followed by reaction with a nucleophile to replace the methylsulfonyl group.

Table 5: Nucleophilic Displacement of the Activated Methylsulfonyl Group

| Nucleophile | Reagent/Conditions | Product Type |

|---|---|---|

| Aniline | Base (e.g., NaH), Solvent (e.g., DMSO) | N-Phenyl-5-(chloromethyl)pyrimidin-2-amine |

| Sodium Methoxide | Solvent (e.g., MeOH) | 5-(Chloromethyl)-2-methoxypyrimidine |

This two-step sequence of oxidation followed by substitution provides a powerful and versatile method for the functionalization of the C2 position of the pyrimidine ring.

Cyclization and Annulation Reactions Initiated by the Chloromethyl Group

The chloromethyl group at the 5-position of the 2-(methylthio)pyrimidine (B2922345) core is a key functional handle that enables a variety of cyclization and annulation reactions. This electrophilic moiety readily reacts with binucleophilic reagents, leading to the construction of fused heterocyclic systems. The reactivity of this group is central to the synthetic utility of this compound as a building block in medicinal and materials chemistry.

Formation of Fused Heterocyclic Systems (e.g., Pyrimido[4,5-d]thiazoles)

A significant application of the reactive chloromethyl group is in the synthesis of fused heterocyclic systems, particularly those containing a thiazole (B1198619) ring. The reaction of this compound with sulfur-containing nucleophiles, such as thioamides or thiourea, provides a direct route to pyrimido[4,5-d]thiazole derivatives. This transformation is a variation of the well-established Hantzsch thiazole synthesis.

The general mechanism involves two key steps:

S-Alkylation: The nucleophilic sulfur atom of the thioamide or thiourea attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming a thioether intermediate.

Intramolecular Cyclization: The nitrogen atom of the thioamide or the amino group of the thiourea intermediate then acts as an intramolecular nucleophile, attacking one of the electrophilic carbons of the pyrimidine ring (typically C4 or C6), followed by aromatization to yield the fused pyrimido[4,5-d]thiazole system.

The reaction conditions for these cyclizations can be tailored to optimize the yield of the desired fused product. The choice of solvent, base, and reaction temperature plays a crucial role in directing the reaction pathway and minimizing the formation of side products.

Table 1: Representative Synthesis of Pyrimido[4,5-d]thiazoles

| Reactant | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| This compound | Thiourea | Ethanol, Reflux, 6h | 2-Amino-5-(methylthio)pyrimido[4,5-d]thiazole | 75 |

| This compound | Thioacetamide | DMF, K2CO3, 80°C, 4h | 2-Methyl-5-(methylthio)pyrimido[4,5-d]thiazole | 68 |

Note: The data in this table is illustrative of typical reaction outcomes for the synthesis of pyrimido[4,5-d]thiazoles from related chloromethylpyrimidines and is intended to represent the expected reactivity of this compound.

Intramolecular Cyclization Pathways

While intermolecular reactions are more common, intramolecular cyclization pathways involving the chloromethyl group are also conceivable, provided a suitable nucleophile is present elsewhere on the molecule. Such reactions can lead to the formation of novel bicyclic or polycyclic systems.

For an intramolecular cyclization to occur, the 2-(methylthio)pyrimidine core must be appropriately substituted with a functional group capable of reacting with the chloromethyl moiety. For instance, if the methylthio group at the 2-position is replaced by a nucleophilic group (e.g., an amino or hydroxyl group) through a prior substitution reaction, a subsequent intramolecular cyclization could be initiated.

An example of a potential intramolecular cyclization pathway could involve the following hypothetical sequence:

Nucleophilic Substitution: Displacement of the 2-(methylthio) group with an amine (e.g., ammonia or a primary amine) to introduce a nucleophilic N-H bond.

Intramolecular N-Alkylation: The newly introduced amino group could then attack the adjacent chloromethyl group, leading to the formation of a five- or six-membered ring fused to the pyrimidine core.

These types of intramolecular SNAr (Nucleophilic Aromatic Substitution) reactions have been observed in related pyrimidine systems and can lead to complex heterocyclic scaffolds. nih.gov The regioselectivity and feasibility of such cyclizations would be highly dependent on the nature of the linker between the nucleophile and the pyrimidine ring, as well as the reaction conditions employed.

Stability and Degradation Pathways Under Various Reaction Conditions

The stability of this compound is a critical factor in its synthesis, storage, and application. The molecule possesses two primary sites susceptible to degradation: the chloromethyl group and the methylthio group, in addition to the pyrimidine ring itself.

Hydrolytic Stability: The chloromethyl group is susceptible to hydrolysis, particularly under neutral to basic aqueous conditions, to yield the corresponding hydroxymethyl derivative, 5-(hydroxymethyl)-2-(methylthio)pyrimidine. The rate of hydrolysis is expected to increase with temperature and in the presence of nucleophilic species. Under acidic conditions, the hydrolysis may be slower, but the pyrimidine ring itself can be subject to acid-catalyzed degradation.

Oxidative Stability: The methylthio group is prone to oxidation. Mild oxidizing agents can convert the thioether to a sulfoxide, while stronger oxidizing agents can lead to the formation of a sulfone. These transformations can significantly alter the electronic properties and biological activity of the molecule.

Photolytic Stability: Pyrimidine derivatives can be sensitive to UV irradiation. Photolytic degradation may involve cleavage of the pyrimidine ring or reactions involving the substituents. Studies on related pyrimidines have shown that UV treatment, especially in the presence of chlorine, can lead to complex degradation pathways and the formation of various byproducts. nih.gov

General Pyrimidine Ring Degradation: In biological systems or under specific chemical conditions, the pyrimidine ring can be catabolized. Reductive pathways, initiated by dihydropyrimidine dehydrogenase, lead to the opening of the pyrimidine ring and its eventual breakdown into smaller molecules like β-alanine, ammonia, and carbon dioxide. researchgate.net While this is a known metabolic pathway for pyrimidines, the specific susceptibility of this compound to this pathway has not been extensively studied.

Table 2: Potential Degradation Pathways and Products

| Condition | Susceptible Group(s) | Primary Degradation Product(s) |

|---|---|---|

| Aqueous Base/Heat | Chloromethyl | 5-(Hydroxymethyl)-2-(methylthio)pyrimidine |

| Mild Oxidizing Agent (e.g., H₂O₂) | Methylthio | 5-(Chloromethyl)-2-(methylsulfinyl)pyrimidine |

| Strong Oxidizing Agent (e.g., KMnO₄) | Methylthio | 5-(Chloromethyl)-2-(methylsulfonyl)pyrimidine |

| UV Irradiation | Pyrimidine Ring, Substituents | Ring-opened products, various photoproducts |

Role As a Key Synthetic Intermediate in the Construction of Complex Heterocyclic Systems

Precursor to Fused Pyrimidine (B1678525) Architectures

The pyrimidine core of 5-(Chloromethyl)-2-(methylthio)pyrimidine provides a robust foundation for the annulation of additional heterocyclic rings, leading to the formation of biologically significant fused systems such as pyrazolopyrimidines and pyrrolopyrimidines.

The pyrazolo[3,4-d]pyrimidine core is a well-known "privileged scaffold" found in numerous compounds with significant biological activity, including kinase inhibitors. The synthesis of this scaffold can be achieved from this compound through a multi-step sequence. A plausible route involves the initial conversion of the chloromethyl group into a nitrile via nucleophilic substitution with a cyanide salt. The resulting 5-cyanomethyl-2-(methylthio)pyrimidine intermediate can then undergo a condensation-cyclization reaction with hydrazine (B178648) or its derivatives. This reaction proceeds by the formation of a pyrazole (B372694) ring fused to the pyrimidine core, yielding the target pyrazolo[3,4-d]pyrimidine system. The specific reaction conditions, such as the choice of solvent and temperature, are critical for optimizing the yield of the final fused product. This synthetic strategy highlights the utility of the chloromethyl group as a handle for introducing the necessary functionality for subsequent ring-forming reactions.

| Step | Reactant | Reagent/Conditions | Intermediate/Product | Purpose |

| 1 | This compound | NaCN, DMSO | 5-(Cyanomethyl)-2-(methylthio)pyrimidine | Introduction of a nitrile group |

| 2 | 5-(Cyanomethyl)-2-(methylthio)pyrimidine | Hydrazine hydrate (B1144303) (N₂H₄·H₂O), Ethanol, Reflux | 4-Amino-6-(methylthio)pyrazolo[3,4-d]pyrimidine | Construction of the fused pyrazole ring |

Pyrrolo[2,3-d]pyrimidines , also known as 7-deazapurines, are another class of heterocyclic compounds with extensive applications in drug discovery, particularly as antifolates and kinase inhibitors. nih.govnih.gov The synthesis of these structures from this compound can be envisioned through a strategy that transforms the chloromethyl group into a key component of the pyrrole (B145914) ring. One approach involves a reaction with a glycine (B1666218) ester equivalent under basic conditions to form an N-substituted intermediate, which can then be cyclized through an intramolecular condensation to form the pyrrole ring. Alternatively, the chloromethyl group can be used to alkylate an active methylene (B1212753) compound, such as a malonate ester, followed by reductive cyclization to construct the fused pyrrole system.

Pyrimido[4,5-d]pyrimidines are fused heterocyclic systems that have been explored for various biological activities. A synthetic pathway to this scaffold can be initiated by reacting this compound with an amine, followed by acylation to introduce an amidomethyl side chain at the C5 position. This intermediate can then be cyclized using a one-carbon source like triethyl orthoformate or formamide (B127407) under heating. This process, known as the Bredereck reaction or a similar cyclocondensation, forms the second pyrimidine ring fused to the original core, yielding the pyrimido[4,5-d]pyrimidine (B13093195) skeleton.

Building Block for Advanced Heterocyclic Compounds

Beyond fused pyrimidines, the title compound serves as a foundational element for more elaborate heterocyclic structures, including nucleoside analogs and complex polycyclic systems.

Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. The electrophilic nature of the chloromethyl group in this compound makes it an ideal partner for the synthesis of certain types of nucleoside analogs. Specifically, it can be used in N-alkylation reactions with protected sugar moieties, such as ribose or deoxyribose derivatives, that have a free hydroxyl group. This reaction, typically carried out in the presence of a non-nucleophilic base, forges a stable ether linkage between the pyrimidine base and the sugar ring, creating an acyclic or carbocyclic nucleoside analog mimic. The methylthio group can be retained or later modified to fine-tune the biological activity of the resulting analog.

| Reactant 1 | Reactant 2 | Conditions | Product Class |

| This compound | Protected Sugar (e.g., Diacetone-D-glucose) | NaH, DMF | Sugar-linked pyrimidine derivative (Nucleoside analog precursor) |

The presence of two distinct reactive sites on this compound allows for its use in building complex, multi-ring heterocyclic systems. A powerful strategy involves the sequential functionalization of the molecule. For instance, an intramolecular SNAr cyclization can be employed. In this approach, the chloromethyl group is first reacted with a nucleophile that contains a tethered amino group. Subsequent heating can induce an intramolecular cyclization where the tethered amine attacks one of the electron-deficient carbons of the pyrimidine ring, forming a new fused or bridged ring system. Furthermore, the methylthio group can be oxidized to a methylsulfonyl group (–SO₂Me), a highly effective leaving group. This allows for a second-stage modification via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, enabling the attachment of additional aromatic or heterocyclic rings to the C2 position. This sequential, site-selective reactivity is key to constructing elaborate polycyclic architectures.

Strategies for Diversity-Oriented Synthesis Using this compound

Diversity-oriented synthesis (DOS) is a powerful approach used in drug discovery to rapidly generate libraries of structurally diverse small molecules for biological screening. This compound is an excellent starting scaffold for DOS due to its two orthogonally reactive functional groups.

A typical DOS strategy would involve a multi-step reaction sequence where different sets of building blocks are introduced at each reactive site.

First Diversification Point (C5-CH₂Cl): The highly reactive chloromethyl group is subjected to nucleophilic substitution with a library of diverse nucleophiles (Library A), such as various primary and secondary amines, alcohols, or thiols. This creates an initial library of 5-substituted pyrimidines.

Modification Step (C2-SMe): The methylthio group in each compound from the first library is oxidized to the corresponding methylsulfone (–SO₂Me). This activates the C2 position for the next diversification step.

Second Diversification Point (C2-SO₂Me): The resulting sulfones are then treated with a second library of nucleophiles (Library B), which displaces the methylsulfonyl group via an SNAr reaction.

This two-dimensional approach allows for the combinatorial synthesis of a large and diverse library of compounds (A × B members) from a single, readily available starting material. Such libraries are invaluable for exploring new regions of chemical space and identifying novel bioactive compounds. nih.gov

| Step | Reactive Site | Reaction Type | Reagent Library | Outcome |

| 1 | C5-CH₂Cl | Nucleophilic Substitution | Library A (R¹-NH₂, R¹-OH, R¹-SH) | Library of 5-(substituted methyl)pyrimidines |

| 2 | C2-SMe | Oxidation | m-CPBA or Oxone® | Activation of the C2 position |

| 3 | C2-SO₂Me | Nucleophilic Aromatic Substitution | Library B (R²-NH₂) | Final diverse library of 2,5-disubstituted pyrimidines |

Derivatization and Analog Synthesis from 5 Chloromethyl 2 Methylthio Pyrimidine

Synthesis of Substituted 5-Alkylpyrimidines

The 5-(chloromethyl) group is a reactive electrophilic site, susceptible to nucleophilic substitution reactions. This allows for the introduction of a diverse range of functionalities, effectively elongating the alkyl chain at the C5 position with various atoms (C, N, O, S). This process is fundamental to creating substituted 5-alkylpyrimidines.

The general reaction involves the displacement of the chloride ion by a nucleophile (Nu⁻), as shown in the scheme below:

Scheme 1: General Nucleophilic Substitution at the 5-(Chloromethyl) Position

pyrimidine (B1678525) ring with a CH2Cl group at position 5 and an SCH3 group at position 2. An arrow points from a generic nucleophile 'Nu' to the CH2 carbon, with another arrow showing the chlorine atom leaving. The product is the pyrimidine with a CH2Nu group at position 5." src="https://i.imgur.com/example.png"/>

In this reaction, the pyrimidine core remains intact while the side chain at position 5 is modified.

Research has demonstrated this reactivity with various nucleophiles. For instance, the synthesis of 5-(azidomethyl) and subsequent reduction to 5-(aminomethyl) derivatives is a common strategy. researchgate.netnih.gov This two-step process first involves substitution with an azide (B81097) salt, followed by catalytic hydrogenation to yield the primary amine. nih.gov These amino derivatives can then serve as points for further functionalization.

The following table summarizes representative nucleophilic substitution reactions on similar chloromethyl-heterocycles, illustrating the scope of this transformation.

| Nucleophile | Reagent Example | Product Functional Group | Reference |

| Azide | Lithium Azide (LiN₃) | 5-(Azidomethyl)pyrimidine | nih.gov |

| Amines | Various primary/secondary amines | 5-(Aminomethyl)pyrimidine derivatives | mdpi.com |

| Cyanide | Sodium Cyanide (NaCN) | 5-(Cyanomethyl)pyrimidine | rsc.org |

| Thiolates | Sodium Thiophenoxide (NaSPh) | 5-(Phenylthiomethyl)pyrimidine | rsc.org |

| Phenoxides | Sodium Phenoxide (NaOPh) | 5-(Phenoxymethyl)pyrimidine | rsc.org |

This table is illustrative of the types of nucleophiles that can be employed to derivatize the 5-(chloromethyl) group, based on established chemical principles.

Modifications of the Methylthio Group to Other Sulfur-Containing Functionalities

The 2-(methylthio) group (-SCH₃) is relatively stable but can be readily oxidized to produce the corresponding methylsulfinyl (a sulfoxide (B87167), -S(O)CH₃) or methylsulfonyl (a sulfone, -S(O)₂CH₃) functionalities. This transformation significantly alters the electronic properties of the pyrimidine ring.

The oxidation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide (H₂O₂). organic-chemistry.orgresearchgate.net The degree of oxidation—to either the sulfoxide or the sulfone—can often be controlled by the stoichiometry of the oxidant and the reaction conditions. organic-chemistry.orgmdpi.com

Scheme 2: Oxidation of the 2-(Methylthio) Group

![Reaction scheme showing the 2-methylthiopyrimidine being oxidized. One equivalent of an oxidizing agent [O] leads to the 2-methylsulfinylpyrimidine. A second equivalent of [O] leads to the 2-methylsulfonylpyrimidine.](https://i.imgur.com/example2.png)

Selective oxidation can yield either the sulfoxide or the sulfone.

The resulting 2-(methylsulfonyl)pyrimidines are particularly noteworthy. The methylsulfonyl group is a powerful electron-withdrawing group and an excellent leaving group. nih.gov This increased reactivity makes the C2 position highly susceptible to a second nucleophilic aromatic substitution, allowing for the introduction of new substituents at a position that was previously unreactive. nih.gov Studies have shown that 2-sulfonylpyrimidines are orders of magnitude more reactive towards nucleophiles than their 2-methylthio or 2-chloro counterparts. nih.gov

The table below lists common oxidizing agents used for converting sulfides to sulfoxides and sulfones.

| Reagent | Typical Product | Selectivity Control | Reference |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Stoichiometry, catalyst (e.g., Tantalum Carbide for sulfoxide, Niobium Carbide for sulfone) | organic-chemistry.orgorganic-chemistry.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | Stoichiometry (1 equiv. for sulfoxide, >2 equiv. for sulfone) | organic-chemistry.orgresearchgate.net |

| Potassium Permanganate (KMnO₄) | Sulfone | Strong oxidant, often leads directly to sulfone | organic-chemistry.org |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Sulfone | Powerful and often used for full oxidation | N/A |

Parallel Synthesis and Library Generation Methodologies

The dual reactivity of 5-(Chloromethyl)-2-(methylthio)pyrimidine makes it an ideal scaffold for combinatorial chemistry and the parallel synthesis of compound libraries. mdpi.com This approach allows for the rapid generation of a large number of structurally related compounds for screening in drug discovery and materials science. mdpi.comresearchgate.net

The general strategy involves a two-dimensional diversification approach:

R¹ Diversity: A set of diverse nucleophiles is reacted with the 5-(chloromethyl) group to generate a library of 5-substituted alkylpyrimidines.

R² Diversity: The 2-(methylthio) group on this initial library is then modified, typically via oxidation to the highly reactive 2-(methylsulfonyl) group, followed by a second nucleophilic substitution with a new set of nucleophiles.

This strategy has been successfully applied to similar heterocyclic systems. For example, libraries of piperazine-tethered compounds have been created by displacing a chloromethyl group on a thiazole (B1198619) core in a parallel format. mdpi.com Similarly, the generation of pyrimidine-based libraries for screening as potential inhibitors of enzymes like EGFR has been reported, where various amines and carboxylic acids are coupled to a core structure. nih.gov The assembly of over 40 2-sulfonylpyrimidine derivatives to study structure-reactivity relationships further highlights the utility of this scaffold in library generation. nih.gov

The combination of these two modification sites allows for the creation of a matrix of compounds from a single, readily available starting material, significantly accelerating the discovery of new chemical entities with desired properties.

An in-depth analysis of the chemical compound this compound requires a suite of sophisticated analytical methodologies to ensure proper characterization, confirm structural integrity, and monitor the progress of its synthesis. These techniques, primarily spectroscopic and chromatographic, are indispensable tools in the research and development process, providing detailed information at the molecular level.

Theoretical and Computational Studies on 5 Chloromethyl 2 Methylthio Pyrimidine Chemistry

Molecular Modeling and Electronic Structure Calculations

Molecular modeling is the cornerstone of computational chemistry, enabling the determination of the three-dimensional structure and electronic properties of a molecule. For 5-(Chloromethyl)-2-(methylthio)pyrimidine, methods such as Density Functional Theory (DFT) and ab initio calculations are employed to find the most stable geometric arrangement (geometry optimization) and to describe the distribution of electrons within the molecule.

These calculations provide fundamental data on bond lengths, bond angles, and dihedral angles. Furthermore, they elucidate the electronic structure, including the energies of molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, offering insights into the molecule's kinetic stability and electronic excitation properties. Quantum chemical methods are also used to calculate input data for models that determine electron-impact ionization cross-sections for pyrimidine (B1678525) and its halogenated derivatives. nih.gov

Table 1: Calculated Molecular Properties of this compound

| Property | Description | Predicted Value |

|---|---|---|

| Geometry | Optimized 3D structure of the molecule. | - |

| Bond Length (C-Cl) | The distance between the carbon of the chloromethyl group and the chlorine atom. | ~ 1.79 Å |

| Bond Angle (C-C-Cl) | The angle formed by the pyrimidine ring carbon, the methyl carbon, and the chlorine atom. | ~ 110.5° |

| Electronic Properties | Properties related to the electron distribution. | - |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.2 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | 5.3 eV |

Note: The values in this table are representative and based on typical results from DFT calculations for similar structures. They serve as an illustration of the data generated through molecular modeling.

Prediction of Reactivity and Regioselectivity

Computational chemistry offers predictive power in identifying which parts of a molecule are most likely to engage in a chemical reaction (reactivity) and where on the molecule that reaction will occur (regioselectivity). This is often rationalized by the Curtin–Hammett principle, which relates the difference in the Gibbs free energy of competing transition states to the resulting product ratios. nih.gov

For this compound, several reactive sites exist. The chloromethyl group is a potent electrophilic site due to the electron-withdrawing nature of the chlorine atom, making it susceptible to nucleophilic substitution. The pyrimidine ring itself contains nitrogen atoms that influence the electron density, potentially directing electrophilic or nucleophilic attacks on the ring carbons.

Computational tools used to predict this behavior include:

Frontier Molecular Orbital (FMO) Theory: The location of the HOMO often indicates the site of electrophilic attack, while the LUMO's location points to the site of nucleophilic attack. In this molecule, the LUMO is typically localized around the chloromethyl group, indicating its susceptibility to nucleophiles.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface. Red regions (negative potential) are electron-rich and prone to attack by electrophiles, while blue regions (positive potential) are electron-poor and attract nucleophiles. The carbon atom of the chloromethyl group would show a significant positive potential.

Machine Learning (ML) Models: Modern approaches utilize machine learning, trained on vast datasets of known reactions, to predict the outcomes of new transformations. rsc.org These models can combine learned reaction representations with quantum mechanical descriptors to achieve high accuracy in predicting regioselectivity for various reaction types, including aromatic substitutions. rsc.orgsemanticscholar.org Such models have successfully identified the correct site of reactivity in over 90% of cases in large-scale applications. nih.gov

Table 2: Predicted Reactivity of Sites on this compound

| Molecular Site | Predicted Reactivity Type | Computational Rationale |

|---|---|---|

| Chloromethyl Carbon | High Susceptibility to Nucleophilic Attack | High positive partial charge; Localization of LUMO |

| Pyrimidine Ring Carbons | Susceptible to Nucleophilic Aromatic Substitution | Electron deficiency induced by nitrogen atoms |

Elucidation of Reaction Mechanisms Through Computational Approaches

Beyond predicting what will happen, computational chemistry can explain how it happens by elucidating detailed reaction mechanisms. This involves mapping the entire energy landscape of a reaction, from reactants to products, including high-energy transition states and any intermediates.

For a typical reaction involving this compound, such as its reaction with an amine nucleophile, computational chemists would perform the following steps:

Model Reactants and Products: The geometries and energies of the starting materials and final products are calculated.

Locate the Transition State (TS): The highest energy point along the reaction coordinate, the transition state, is located. This structure represents the energetic barrier that must be overcome for the reaction to proceed.

Calculate Activation Energy: The energy difference between the reactants and the transition state (the activation energy, ΔG‡) is calculated. A lower activation energy implies a faster reaction.

Trace the Reaction Pathway: The Intrinsic Reaction Coordinate (IRC) is calculated to confirm that the identified transition state correctly connects the reactants and products.

This process can distinguish between competing mechanisms (e.g., Sₙ1 vs. Sₙ2 for the substitution on the chloromethyl group) by comparing the activation energies of the respective pathways. The pathway with the lower energy barrier is the one that is kinetically favored. Computational studies on related pyrimidine systems, such as the formation of pyrido[2,3-d]pyrimidines, have successfully used these methods to detail multi-step reaction sequences involving condensations, additions, and cyclizations. nih.gov

Table 3: Illustrative Energy Profile for a Nucleophilic Substitution Reaction

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0.0 (Reference) |

| Transition State | The highest energy structure along the reaction path. | +21.5 |

Note: The energy values are hypothetical and for illustrative purposes to demonstrate a typical reaction profile calculated computationally.

Future Research Directions and Emerging Synthetic Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

Traditional synthetic methods for pyrimidine (B1678525) derivatives often rely on hazardous solvents and reagents, generating significant chemical waste. rasayanjournal.co.in The future of chemical manufacturing necessitates a shift towards green chemistry principles, which prioritize sustainability, efficiency, and environmental benignity. powertechjournal.comnih.gov For the synthesis of 5-(Chloromethyl)-2-(methylthio)pyrimidine and related structures, research is increasingly focused on developing routes that are both environmentally responsible and economically viable.

Another key area is the adoption of alternative energy sources and reaction media. powertechjournal.com Techniques like microwave-assisted synthesis and ultrasonication can dramatically shorten reaction times and reduce energy consumption compared to conventional heating methods. rasayanjournal.co.innih.govresearchgate.net The exploration of greener solvents, such as water or biodegradable ionic liquids, is also a critical research avenue. researchgate.netnih.gov Furthermore, solvent-free reaction conditions, often achieved through mechanochemistry (e.g., ball milling), represent a significant step towards minimizing the environmental impact of chemical synthesis by eliminating solvent waste entirely. rasayanjournal.co.in These "green" approaches not only offer environmental benefits but also often lead to higher yields and simpler product purification. rasayanjournal.co.inpowertechjournal.com

| Strategy | Description | Key Advantages | Reference |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single synthetic operation. | High atom economy, reduced waste, operational simplicity. | rasayanjournal.co.inresearchgate.net |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions. | Rapid reaction rates, higher yields, energy efficiency. | nih.govresearchgate.net |

| Ultrasonic Synthesis | Employing ultrasonic waves to promote chemical reactions. | Shorter reaction times, mild conditions, energy efficiency. | rasayanjournal.co.innih.gov |

| Solvent-Free/Mechanochemical Synthesis | Conducting reactions in the absence of a solvent, often by grinding solid reactants together. | Eliminates solvent waste, high efficiency, simple workup. | rasayanjournal.co.in |

| Green Catalysts/Media | Utilizing non-toxic, recyclable catalysts and environmentally benign solvents like water. | Reduced environmental impact, enhanced safety, potential for catalyst recycling. | researchgate.netnih.gov |

Exploration of Novel Catalytic Systems for Pyrimidine Functionalization

The functionalization of the pyrimidine ring is crucial for creating novel derivatives with tailored properties. Future research is heavily invested in discovering and optimizing new catalytic systems that offer greater efficiency, selectivity, and substrate scope.

Transition-metal catalysis remains a cornerstone of this research, with significant advances in direct C–H functionalization. researchgate.netmdpi.com This strategy is highly atom-economical as it avoids the need for pre-functionalized substrates (e.g., organohalides or organometallics). Catalytic systems based on palladium, copper, rhodium, and iridium have been developed for the site-selective arylation, olefination, and amination of pyrimidine rings. nih.govrsc.orgmdpi.comacs.org A major challenge is controlling the regioselectivity of these reactions, and future work will focus on designing sophisticated ligands that can direct the metal catalyst to a specific C–H bond on the pyrimidine core. nih.govrsc.org

Emerging fields such as photocatalysis and nanocatalysis are opening new frontiers. researchgate.net Photocatalysis uses visible light to drive chemical transformations, often under very mild conditions, providing a sustainable alternative to heat-intensive methods. nih.govresearchgate.net Nanocatalysts, due to their high surface-area-to-volume ratio, can exhibit exceptional activity and may be more easily recovered and recycled than their homogeneous counterparts, aligning with green chemistry principles. researchgate.net The pyrimidine ring itself can also act as a directing group in certain C-H activation reactions, a feature that can be exploited for regioselective functionalization. acs.org

| Catalytic System | Typical Metals/Catalysts | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Transition-Metal Catalysis | Pd, Cu, Rh, Ir | C-H Arylation, Alkenylation, Amination | High atom economy (C-H activation), broad substrate scope. | researchgate.netrsc.orgacs.org |

| Photocatalysis | Eosin Y, Rose Bengal, Ru/Ir complexes | Arylation, Thiolation | Mild reaction conditions, use of sustainable energy source (light). | nih.govresearchgate.netresearchgate.net |

| Nanocatalysis | TiO₂, Chitosan@Co₃O₄ | Cyclocondensation, Multicomponent Reactions | High catalytic activity, potential for recyclability, eco-friendly. | researchgate.net |

Design and Synthesis of Advanced Multi-heterocyclic Architectures Derived from the Core Compound

The compound this compound is an ideal starting point for constructing complex, multi-heterocyclic molecules. nih.govnih.gov The development of such advanced architectures is driven by the search for novel structures with unique chemical and physical properties.

The highly reactive chloromethyl group at the C5 position is a key synthetic handle. It readily participates in nucleophilic substitution reactions, allowing for the attachment of a wide variety of other chemical moieties. thieme.de This provides a straightforward route to link the pyrimidine core to other heterocyclic systems. For example, reaction with amine- or thiol-containing heterocycles can be the first step in a sequence leading to fused-ring systems.

A significant research direction is the synthesis of fused pyrimidines , where another ring is built onto the pyrimidine framework. nih.govjchr.org Synthetic strategies often involve an initial substitution at the chloromethyl group followed by an intramolecular cyclization reaction. This has been used to prepare important scaffolds such as thiazolo[3,2-a]pyrimidines, pyrido[2,3-d]pyrimidines, and triazolo[1,5-a]pyrimidines. researchgate.netresearchcommons.orgmdpi.com These fused systems have rigid, planar structures that are of great interest in materials science. The development of one-pot tandem or domino reactions that can rapidly build these complex architectures from simple precursors is a major synthetic challenge. mdpi.com

| Architecture Type | Example Scaffold | General Synthetic Strategy | Reference |

|---|---|---|---|

| Fused Bicyclic | Thiazolo[3,2-a]pyrimidine | Reaction of a pyrimidine-thione with a bifunctional electrophile (e.g., chloroacetic acid) followed by cyclization. | researchcommons.org |

| Fused Bicyclic | Pyrido[2,3-d]pyrimidine | Condensation of an aminopyrimidine with an α,β-unsaturated carbonyl compound. | mdpi.com |

| Fused Tricyclic | Pyrimido[4',5':4,5]thieno[2,3-d]pyrimidine | Multi-step synthesis involving construction of a thienopyrimidine followed by annulation of a second pyrimidine ring. | acs.org |

| Linked Heterocycles | 2-Pyrazolylpyrimidine | Reaction of a 2-hydrazinylpyrimidine intermediate with a 1,3-dicarbonyl compound. | researchcommons.org |

Interdisciplinary Research Integrating Synthetic Chemistry with Materials Science

The intersection of synthetic chemistry and materials science offers exciting opportunities for creating novel functional materials based on the pyrimidine scaffold. mdpi.com The inherent electronic properties of the pyrimidine ring make it a particularly attractive building block for applications in organic electronics and optoelectronics. researchgate.netresearchgate.net

The pyrimidine nucleus is electron-deficient due to the presence of two electronegative nitrogen atoms. spiedigitallibrary.orgscialert.net This property makes pyrimidine derivatives excellent candidates for use as electron-transporting materials (ETMs) or as the electron-acceptor component in bipolar host materials for Organic Light-Emitting Diodes (OLEDs) . spiedigitallibrary.orgspiedigitallibrary.org By synthetically combining the electron-deficient pyrimidine core with electron-donating moieties (like carbazole (B46965) or triphenylamine), chemists can create "push-pull" molecules. rsc.org These materials often exhibit intramolecular charge transfer (ICT) upon excitation, a phenomenon that is fundamental to their use in optoelectronic devices. researchgate.net

A major goal for synthetic chemists in this field is to design and create pyrimidine derivatives with precisely tuned photophysical properties . researchgate.net By extending the π-conjugated system or by attaching various substituents to the pyrimidine core, it is possible to control the emission color, fluorescence quantum yield, and charge-carrier mobility of the resulting materials. rsc.orgresearchgate.net This allows for the rational design of molecules for specific applications, such as blue fluorescent emitters for displays or components for organic solar cells. spiedigitallibrary.orgresearchgate.net The development of pyrimidine-based materials that exhibit strong solid-state luminescence is a particularly active area of research. acs.org

| Material Property | Application | Underlying Chemical Feature | Reference |

|---|---|---|---|

| Electron-Deficient Nature | Electron-Transport Materials (ETMs) in OLEDs | Two nitrogen atoms in the 1,3-positions create a π-deficient aromatic system. | researchgate.netspiedigitallibrary.orgspiedigitallibrary.org |

| Bipolar Character | Host Materials in Phosphorescent OLEDs | Combination of an electron-deficient pyrimidine unit with an electron-donating unit in one molecule. | spiedigitallibrary.orgrsc.org |

| Luminescence / Fluorescence | Fluorescent Emitters, Fluorescent Sensors | Extended π-conjugation and intramolecular charge transfer (ICT) in push-pull systems. | acs.orgrsc.orgresearchgate.net |

| Non-linear Optical (NLO) Properties | Optical Materials | Molecules with large dipole moments and extended conjugation. | researchgate.net |

Compound Index

| Compound Name |

|---|

| This compound |

| Carbazole |

| Triphenylamine |

| Thiazolo[3,2-a]pyrimidine |

| Pyrido[2,3-d]pyrimidine |

| Triazolo[1,5-a]pyrimidine |

| Pyrimido[4',5':4,5]thieno[2,3-d]pyrimidine |

| 2-Pyrazolylpyrimidine |

| Chloroacetic acid |

| Eosin Y |

| Rose Bengal |

| Titanium dioxide (TiO₂) |

Q & A

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation.

- Waste disposal : Collect halogenated waste separately and collaborate with certified hazardous waste handlers for incineration or chemical neutralization.

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous rinsing to prevent environmental contamination .

How do chloro and methylthio substituents influence the reactivity of pyrimidine derivatives in nucleophilic substitution reactions?

Advanced

The chloromethyl group acts as a strong electrophile, facilitating SN2 reactions with nucleophiles (e.g., amines, thiols). The methylthio group at the 2-position exerts an electron-donating effect, stabilizing the pyrimidine ring but potentially reducing electrophilicity at adjacent positions. Key considerations:

- Steric hindrance : Bulky nucleophiles may exhibit lower reactivity due to the chloromethyl group’s steric profile.

- Reaction optimization : Use polar solvents (DMF, DMSO) to enhance nucleophilicity and adjust pH to deprotonate nucleophiles (e.g., NaHCO₃ for amine reactions) .

Data from analogous compounds show yields drop by 20–40% when electron-withdrawing groups compete with chloromethyl reactivity .

What spectroscopic techniques are most effective for characterizing this compound, and what key signals should be observed?

Q. Basic

What computational methods have been applied to study the electronic properties of this compound, and what insights have they provided?

Advanced

Density Functional Theory (DFT) studies reveal:

- Electrostatic potential : The chloromethyl group creates a localized positive charge, making it a hotspot for nucleophilic attack.

- Frontier molecular orbitals : The LUMO is concentrated on the chloromethyl group, confirming its electrophilic nature.

- Substituent effects : Methylthio groups increase electron density on the pyrimidine ring, lowering the energy gap between HOMO and LUMO by 0.5–1.0 eV compared to unsubstituted analogs .

How can researchers optimize the yield of this compound derivatives in cross-coupling reactions?

Q. Advanced

- Catalyst selection : Use Pd(PPh₃)₄ or CuI for Suzuki or Ullmann couplings, respectively.

- Solvent/base systems : Employ DMF with K₂CO₃ to stabilize transition states.

- Temperature control : Heat to 80–100°C for aryl couplings but limit to 50°C for aliphatic nucleophiles to minimize decomposition.

- Monitoring : Track reaction progress via TLC (Rf = 0.4 in 3:7 ethyl acetate/hexane) or in situ IR for carbonyl intermediates .

What are the common impurities encountered during the synthesis of this compound, and how can they be removed?

Q. Basic

- Dichlorinated byproducts : Formed via over-chlorination. Remove by fractional distillation or silica gel chromatography.

- Oxidized sulfur species : e.g., sulfoxides. Treat with reducing agents (NaBH₄) or use activated carbon filtration .

- Hydrolysis products : Avoid moisture during synthesis; use molecular sieves in reaction mixtures .

What role does this compound play in medicinal chemistry research?

Advanced

It serves as a versatile intermediate for:

- Antimicrobial agents : Functionalization with heterocycles (e.g., 1,3,4-thiadiazoles) enhances activity against Gram-positive bacteria (MIC = 2–8 µg/mL) .

- Kinase inhibitors : The chloromethyl group enables covalent binding to cysteine residues in target proteins, as seen in Bruton’s tyrosine kinase (BTK) inhibitors .

- Prodrug design : Hydrolytic cleavage of the chloromethyl group under physiological conditions releases active moieties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.